6-(tert-Butylamino)-2-methylnicotinonitrile
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Overview
Description
6-(tert-Butylamino)-2-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a tert-butylamino group and a methyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butylamino)-2-methylnicotinonitrile typically involves the reaction of 2-methylnicotinonitrile with tert-butylamine. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. One common method involves the use of a solvent such as ethanol or methanol, with the reaction mixture being heated to reflux for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butylamino)-2-methylnicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
6-(tert-Butylamino)-2-methylnicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(tert-Butylamino)-2-methylnicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butylamino)ethanol: This compound shares the tert-butylamino group but differs in its core structure.
4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate: Another compound with a tert-butylamino group, used as an α-glucosidase inhibitor.
Uniqueness
6-(tert-Butylamino)-2-methylnicotinonitrile is unique due to its specific combination of functional groups and its nicotinonitrile core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H15N3 |
---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
6-(tert-butylamino)-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H15N3/c1-8-9(7-12)5-6-10(13-8)14-11(2,3)4/h5-6H,1-4H3,(H,13,14) |
InChI Key |
NMEPKTGNTZXGTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(C)(C)C)C#N |
Origin of Product |
United States |
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